CZC24832
Overview
Description
CZC24832 is a highly selective and potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has demonstrated efficacy in both in vitro and in vivo models of inflammation. It is primarily used in scientific research to explore its potential therapeutic applications in immune system diseases and inflammation .
Mechanism of Action
Target of Action
CZC24832, also known as 5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(tert-butyl)pyridine-3-sulfonamide, is a highly selective and potent inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with PI3Kγ, inhibiting its activity. It has an IC50 value of 27 nM, indicating a high potency, and apparent dissociation constants (Kdapp) of 19 nM . This interaction results in the inhibition of downstream signaling pathways activated by PI3Kγ .
Biochemical Pathways
The primary pathway affected by this compound is the PI3K/MTOR signaling pathway . By inhibiting PI3Kγ, this compound prevents the activation of AKT, a key player in the PI3K/MTOR pathway. This leads to a decrease in cell proliferation and survival, impacting various cellular functions .
Pharmacokinetics
This compound exhibits suitable pharmacokinetic properties, including low clearance (0.84 L per h per kg body weight) and high oral bioavailability (37%), which allows for further characterization of the inhibitor in rodent models of inflammation .
Result of Action
The inhibition of PI3Kγ by this compound has been shown to have significant effects on cellular function. For instance, it has been found to strongly inhibit T-cell interleukin 17A (IL-17A) production by inhibiting the expression of retinoic acid receptor–related orphan receptor γt (RORγt), a transcription factor that drives TH17 differentiation . This suggests a potential role for this compound in the treatment of inflammatory diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO can impact its bioavailability . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
CZC24832 is a highly selective and potent PI3Kγ inhibitor with an IC50 of 27 nM . It interacts with the PI3Kγ enzyme, inhibiting its activity and thereby modulating the PI3K/Akt/mTOR signaling pathway . This interaction is characterized by high affinity, as indicated by the apparent dissociation constant (Kdapp) of 19 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is active in PI3Kγ-dependent cellular C5a-induced AKT Ser473 phosphorylation and N-formyl-methionine-leucinephenylalanine (fMLP)-induced neutrophil migration assays . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PI3Kγ enzyme, leading to the inhibition of this enzyme . This results in the modulation of the PI3K/Akt/mTOR signaling pathway , affecting various cellular processes including cell migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows suitable pharmacokinetic properties including low clearance and high oral bioavailability . This allows for further characterization of the inhibitor in rodent models of inflammation . Over time, this compound shows a dose-dependent reduction of granulocyte recruitment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, mice treated orally with 10 mg this compound per kg body weight twice per day show a substantial decrease of bone and cartilage destruction as well as of overall clinical parameters .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the PI3Kγ enzyme, a key component of this pathway .
Transport and Distribution
Given its role as a PI3Kγ inhibitor, it is likely that it interacts with cellular transporters or binding proteins involved in the PI3K/Akt/mTOR signaling pathway .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. As a PI3Kγ inhibitor, it is likely to be found in locations where the PI3Kγ enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: CZC24832 is synthesized through a series of chemical reactions involving the formation of a triazolopyridine core. The synthetic route typically involves the following steps:
- Formation of the triazolopyridine core through cyclization reactions.
- Introduction of the fluorine atom at the appropriate position on the pyridine ring.
- Attachment of the sulfonamide group to the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CZC24832 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different functional groups onto the triazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
Scientific Research Applications
CZC24832 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PI3Kγ in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving PI3Kγ.
Medicine: Explored for its potential therapeutic applications in treating immune system diseases and inflammation. .
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Comparison with Similar Compounds
PI3Kα Inhibitors: Compounds that selectively inhibit the alpha isoform of PI3K.
PI3Kβ Inhibitors: Compounds that selectively inhibit the beta isoform of PI3K.
PI3Kδ Inhibitors: Compounds that selectively inhibit the delta isoform of PI3K.
Uniqueness of CZC24832: this compound is unique in its high selectivity and potency for PI3Kγ. Unlike other PI3K inhibitors, this compound specifically targets the gamma isoform, making it a valuable tool for studying the distinct roles of PI3Kγ in various biological processes. Its selectivity also reduces off-target effects, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRZPHQBTHQXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655226 | |
Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-67-5 | |
Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CZC-24832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CZC-24832 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). [] This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. By inhibiting PI3Kγ, this compound disrupts these processes and has shown potential in preclinical models for conditions such as cancer and sepsis.
A: Studies suggest that endothelial dysfunction contributes significantly to sepsis-induced AKI. [] this compound has demonstrated a protective effect on endothelial cells in preclinical sepsis models. [] Researchers observed that inhibiting PI3Kγ with this compound led to the alleviation of renal endothelial injury, potentially through the PI3Kγ/Akt signaling pathway. [] This suggests that this compound may hold promise as a therapeutic agent for sepsis-induced AKI by protecting endothelial cell function and promoting repair.
A: Given that PI3Kγ is implicated in various cellular processes, this compound is being investigated for its potential in other areas as well. Research suggests that this compound could be effective as an anticancer agent, particularly in Rhabdomyosarcoma (RMS), where it has shown promising antiproliferative effects. [, , ] Additionally, its role in T(H)17 cell differentiation makes it relevant for research on autoimmune diseases. []
A: this compound is notable for its selectivity towards PI3Kγ. This is in contrast to some other PI3K inhibitors that target multiple isoforms, such as the dual p110α/p110δ inhibitor AZD8835. [, ] While multi-target inhibitors might offer broader effects, they can also lead to a wider range of off-target effects. The selective inhibition offered by this compound could potentially lead to a more targeted therapeutic approach with a potentially improved safety profile.
A: RNA sequencing allows researchers to analyze the complete set of RNA transcripts in a cell or tissue. In the context of this compound research, this technology helps uncover the broader molecular changes that occur upon PI3Kγ inhibition. [] By identifying differentially expressed genes and associated pathways, researchers gain a deeper understanding of the drug's mechanism of action, potential therapeutic benefits, and possible off-target effects.
A: While the current research highlights the potential of this compound, it is crucial to acknowledge its limitations. Most studies are preclinical, using in vitro cell cultures or animal models. [, , , , ] Further research, including well-designed clinical trials, is needed to determine its efficacy and safety in humans. Additionally, exploring potential long-term effects, resistance mechanisms, and optimal drug delivery strategies will be critical for translating this compound's therapeutic potential into clinical practice.
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